Arl 15849XX

Description

Properties

CAS No. |

152548-39-5 |

|---|---|

Molecular Formula |

C47H60N8O13S |

Molecular Weight |

977.1 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C47H60N8O13S/c1-4-6-16-35(51-40(56)24-30-19-21-32(22-20-30)68-69(65,66)67)43(60)50-28-41(57)52-39(25-31-27-49-34-18-12-11-15-33(31)34)46(63)53-36(17-7-5-2)44(61)55-47(64)38(23-29-13-9-8-10-14-29)54-45(62)37(48-3)26-42(58)59/h8-15,18-22,27,35-39,48-49H,4-7,16-17,23-26,28H2,1-3H3,(H,50,60)(H,51,56)(H,52,57)(H,53,63)(H,54,62)(H,58,59)(H,55,61,64)(H,65,66,67)/t35-,36-,37-,38-,39-/m0/s1 |

InChI Key |

VMDKRSNUUUUARH-MQDBWYGVSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N(C)[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |

Canonical SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |

Appearance |

Solid powder |

Other CAS No. |

152548-39-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XGWXDF |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ARL 15849XX; ARL-15849XX; ARL15849XX; FPL 15849; FPL-15849; FPL15849; AR-R-15849; AR-R15849; AR-R 15849; |

Origin of Product |

United States |

Foundational & Exploratory

The Anorectic Potential of Arl 15849XX: A Technical Overview of a Selective CCK-A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arl 15849XX, a potent and selective cholecystokinin-A (CCK-A) receptor agonist, emerged from preclinical studies as a promising anti-obesity agent. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, summarizing its pharmacological profile, preclinical efficacy data, and the underlying signaling pathways. While demonstrating significant anorectic effects in animal models, the broader clinical development of CCK-A receptor agonists as monotherapy for obesity has faced significant challenges. This document critically examines the scientific rationale for targeting the CCK-A receptor for weight management, the preclinical evidence supporting this compound, and the likely reasons for the discontinuation of this therapeutic strategy.

Introduction: The Rationale for Targeting the CCK-A Receptor in Obesity

Cholecystokinin (CCK) is a peptide hormone released from the gastrointestinal tract in response to food intake, particularly fats and proteins. It plays a crucial role in the short-term regulation of food intake by inducing satiety.[1][2] The physiological effects of CCK are mediated through two G-protein coupled receptor subtypes: CCK-A (for "alimentary") and CCK-B (for "brain"). The CCK-A receptor, primarily located on vagal afferent neurons in the gut, is the key mediator of the satiety signal.[3][4] Activation of these receptors transmits signals to the nucleus of the solitary tract (NTS) in the brainstem, which then integrates with hypothalamic pathways to suppress food intake.[1]

The development of selective CCK-A receptor agonists was therefore a rational approach to pharmacologically mimic this natural satiety mechanism to aid in weight management. This compound (also known as AR-R 15849) was identified as a potent and highly selective CCK-A receptor agonist with favorable preclinical characteristics.

Pharmacological Profile of this compound

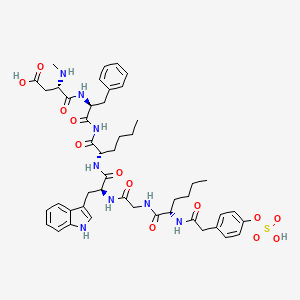

This compound is a peptide analog of CCK-8. Its chemical formula is C47H60N8O13S. Preclinical studies demonstrated its high affinity and selectivity for the CCK-A receptor.

Quantitative Data: Receptor Binding and Potency

The following table summarizes the key quantitative data from preclinical studies on this compound and its comparators.

| Compound | CCK-A Receptor Affinity (Ki, nM) | CCK-B Receptor Affinity (Ki, nM) | CCK-A/CCK-B Selectivity Ratio | Potency to Inhibit 3-h Feeding in Rats (vs. CCK-8) |

| This compound | 0.034 | 224 | 6,600 | 100-fold more potent |

| CCK-8 | Non-selective | Non-selective | 1 | 1 |

| ARL 14294 | - | - | - | 3-fold less potent than this compound |

Data extracted from preclinical study abstracts. Full experimental details were not available.

Mechanism of Action: Signaling Pathways

The mechanism of action of this compound is centered on its agonistic activity at the CCK-A receptor. The binding of this compound to CCK-A receptors on vagal afferent neurons is believed to initiate a downstream signaling cascade that ultimately leads to the sensation of satiety.

CCK-A Receptor Signaling Cascade

The diagram below illustrates the proposed signaling pathway initiated by the activation of the CCK-A receptor.

References

- 1. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholecystokinin and satiety: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight [jci.org]

- 4. CCK1R agonists: a promising target for the pharmacological treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Arl 15849XX: A Selective CCK-A Receptor Agonist for Research in Satiety and Gastrointestinal Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Arl 15849XX is a potent and highly selective peptide analog of cholecystokinin-8 (CCK-8) that functions as a cholecystokinin-A (CCK-A) receptor agonist. Its enhanced selectivity and stability compared to endogenous CCK-8 make it a valuable tool for investigating the physiological roles of the CCK-A receptor, particularly in satiety, gallbladder contraction, and pancreatic secretion. This document provides a comprehensive overview of this compound, including its binding affinity, in vitro and in vivo functional effects, and detailed experimental methodologies for its characterization.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. It exerts its physiological effects through two G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is primarily located in peripheral tissues, including the gallbladder, pancreas, and vagal afferent neurons, where it mediates satiety, pancreatic enzyme secretion, and gallbladder contraction.

This compound, a synthetic analog of CCK-8, has been designed for increased selectivity and duration of action at the CCK-A receptor. This enhanced pharmacological profile minimizes off-target effects associated with CCK-B receptor activation, such as anxiety. Consequently, this compound serves as a precise molecular probe for elucidating the therapeutic potential of targeting the CCK-A receptor for conditions like obesity and eating disorders.

Mechanism of Action

This compound selectively binds to and activates the CCK-A receptor, a Gq-protein coupled receptor. Upon activation, it initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with CCK-A receptor activation.

Figure 1: CCK-A Receptor Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for this compound in comparison to the endogenous ligand CCK-8 and a related analog, ARL 14294.

Table 1: Receptor Binding Affinity

| Compound | CCK-A Receptor Kᵢ (nM) | CCK-B Receptor Kᵢ (nM) | Selectivity (CCK-B/CCK-A) |

| This compound | 0.034 | 224 | ~6,600-fold |

| CCK-8 | Non-selective | Non-selective | ~1 |

| ARL 14294 | Non-selective | Non-selective | ~1 |

Data compiled from Simmons et al., 1998.

Table 2: In Vivo Anorectic Activity in Rats

| Compound | Potency vs. CCK-8 (3-hr feeding inhibition) | Duration of Action |

| This compound | ~100-fold more potent | > 5 hours |

| CCK-8 | - | ~1 hour |

| ARL 14294 | ~33-fold more potent | ~3 hours |

Data compiled from Simmons et al., 1998.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound. These are based on standard methodologies in the field. For exact details, consultation of the original research articles is recommended.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for CCK-A and CCK-B receptors.

Materials:

-

Cell membranes expressing either CCK-A or CCK-B receptors.

-

Radioligand (e.g., [¹²⁵I]CCK-8).

-

This compound and other competing ligands.

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of radioligand with varying concentrations of the unlabeled competitor (this compound).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀, which is then converted to Kᵢ using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow

Pancreatic Phosphatidylinositol Hydrolysis Assay

This functional assay measures the ability of this compound to stimulate the CCK-A receptor-mediated signaling cascade.

Materials:

-

Isolated pancreatic acini.

-

[³H]myo-inositol.

-

Krebs-Ringer bicarbonate buffer.

-

This compound and other agonists.

-

Dowex anion-exchange resin.

-

Scintillation counter.

Procedure:

-

Label pancreatic acini by incubating with [³H]myo-inositol to allow for its incorporation into membrane phosphoinositides.

-

Wash the acini to remove unincorporated [³H]myo-inositol.

-

Stimulate the labeled acini with varying concentrations of this compound for a defined period.

-

Terminate the reaction by adding a solution to precipitate proteins and lipids (e.g., chloroform/methanol/HCl).

-

Separate the aqueous phase containing the inositol phosphates.

-

Apply the aqueous phase to a Dowex anion-exchange column to separate the different inositol phosphate species.

-

Elute the inositol phosphates and quantify the radioactivity of the [³H]inositol phosphate fraction using a scintillation counter.

-

Determine the EC₅₀ value for this compound-stimulated phosphoinositide hydrolysis.

In Vivo Anorectic Activity in Rats

This experiment assesses the effect of this compound on food intake in an animal model.

Materials:

-

Male Sprague-Dawley rats.

-

Standard rat chow.

-

This compound and vehicle control.

-

Apparatus for intraperitoneal (i.p.) or intranasal administration.

-

Metabolic cages with automated food intake monitoring systems.

Procedure:

-

Acclimate rats to individual housing in metabolic cages and the specific feeding schedule.

-

Fast the rats for a predetermined period (e.g., 18 hours) to ensure motivation to eat.

-

Administer this compound or vehicle control via the desired route (e.g., i.p. injection).

-

Provide pre-weighed food and monitor cumulative food intake at various time points (e.g., 1, 2, 3, and 5 hours) post-administration.

-

Analyze the data to determine the dose-dependent effect of this compound on food intake and the duration of its anorectic effect.

Figure 3: In Vivo Anorectic Activity Workflow

Conclusion

This compound is a highly selective and potent CCK-A receptor agonist with a significantly longer duration of action than endogenous CCK-8. These properties make it an invaluable research tool for investigating the role of the CCK-A receptor in regulating food intake and other gastrointestinal functions. The detailed methodologies provided in this guide offer a framework for the further characterization and utilization of this compound in preclinical research, with potential applications in the development of novel therapeutics for obesity and related metabolic disorders.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Arl 15849XX

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arl 15849XX is a potent and selective cholecystokinin-A (CCK-A) receptor agonist that has been investigated as a novel anti-obesity agent. As a cholecystokinin-8 (CCK-8) analog, its mechanism of action is rooted in the physiological effects of CCK, a peptide hormone involved in satiety and gastrointestinal function. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental methodologies, and a visualization of its signaling pathway.

Pharmacodynamics

This compound exhibits high affinity and selectivity for the CCK-A receptor, which is primarily found in the gastrointestinal system and specific regions of the central nervous system. Its potent anorectic activity has been demonstrated in preclinical animal models.

Receptor Binding Affinity

Studies have shown that Arl 15849 is a highly selective CCK-A receptor agonist. In competitive binding assays, Arl 15849 demonstrated a significantly greater affinity for the CCK-A receptor compared to the CCK-B receptor. The inhibition constant (Ki) for the CCK-A receptor is in the nanomolar range, indicating potent binding. Specifically, the affinity of ARL 15849 for the CCK-A receptor (Ki = 0.034 nM) is 6,600-fold greater than for the CCK-B receptor (Ki = 224 nM)[1]. In contrast, CCK-8 and another analog, ARL 14294, are nonselective.

| Compound | CCK-A Receptor Ki (nM) | CCK-B Receptor Ki (nM) | Selectivity (CCK-B/CCK-A) |

| Arl 15849 | 0.034 | 224 | 6,600-fold |

| CCK-8 | Nonselective | Nonselective | ~1 |

| ARL 14294 | Nonselective | Nonselective | ~1 |

In Vivo Efficacy

Preclinical studies in rats and dogs have confirmed the anorectic effects of this compound.

-

Feeding Inhibition: In rats, Arl 15849 was found to be 3-fold and 100-fold more potent than ARL 14294 and CCK-8, respectively, in inhibiting feeding over a 3-hour period[1].

-

Duration of Action: The inhibitory effect on feeding was significantly longer for Arl 15849 (>5 hours) compared to equipotent doses of ARL 14294 (3 hours) and CCK-8 (1 hour)[1].

-

Administration in Dogs: Intranasal administration of Arl 15849 in beagle dogs resulted in the inhibition of feeding. Notably, there was a greater separation between the doses that induced emesis and those that inhibited feeding, suggesting a favorable therapeutic window[1].

Pharmacokinetics

Analytical Methodology

A radioimmunoassay combined with solid-phase extraction was developed to quantify this compound in dog plasma. This method is highly sensitive, with a calibration range of 20-1000 pg/ml using a 1 ml plasma sample[2]. The assay's sensitivity is crucial for detecting the low concentrations of the peptide analog expected in pharmacokinetic studies.

| Parameter | Value |

| Analytical Method | Radioimmunoassay (RIA) with Solid-Phase Extraction |

| Matrix | Dog Plasma |

| Calibration Range | 20-1000 pg/ml |

| Sample Volume | 1 ml |

Signaling Pathway of this compound at the CCK-A Receptor

This compound exerts its effects by activating the CCK-A receptor, a G-protein coupled receptor (GPCR). The binding of this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq and Gs proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium concentrations. Additionally, other significant pathways, including the MAPK/ERK and PI3K/AKT pathways, are also activated.

Caption: CCK-A Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

Detailed, compound-specific experimental protocols for this compound are not publicly available. The following are representative protocols for the types of experiments likely conducted to characterize this compound.

CCK-A Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CCK-A receptor.

-

Tissue Preparation: A tissue source rich in CCK-A receptors, such as rat pancreatic membranes, is prepared. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.

-

Assay Components:

-

Radioligand: A high-affinity CCK-A receptor radioligand (e.g., ¹²⁵I-CCK-8).

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled CCK-A agonist to determine non-specific binding.

-

-

Incubation: The membrane preparation, radioligand, and either the test compound or control are incubated together to allow binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Workflow for a CCK-A Receptor Binding Assay.

In Vivo Feeding Study in Dogs (Representative Protocol)

This protocol outlines a typical study to assess the anorectic effects of a test compound in dogs.

-

Animal Acclimation: Beagle dogs are individually housed and acclimated to the experimental conditions, including the feeding schedule and measurement procedures.

-

Baseline Food Intake: Food intake is measured for several days prior to the study to establish a baseline for each dog.

-

Dosing: On the test day, dogs are fasted for a defined period and then administered either the vehicle control or this compound at various doses (e.g., via intranasal or intravenous route).

-

Food Presentation: A pre-weighed amount of a standard palatable diet is presented to the dogs at a specific time after dosing.

-

Food Intake Measurement: The amount of food consumed is measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after food presentation.

-

Behavioral Observation: Dogs are observed for any adverse effects, such as emesis.

-

Data Analysis: The food intake for each treatment group is compared to the vehicle control group to determine the effect of the compound on appetite.

Caption: Workflow for an In Vivo Feeding Study in Dogs.

Conclusion

This compound is a potent and highly selective CCK-A receptor agonist with demonstrated anorectic effects in preclinical models. Its pharmacodynamic profile suggests potential as an anti-obesity therapeutic. While specific pharmacokinetic data remains limited in the public domain, the development of a sensitive radioimmunoassay indicates that such studies were a key part of its preclinical evaluation. The detailed understanding of its mechanism of action via the CCK-A receptor signaling pathway provides a solid foundation for further research and development in the field of metabolic diseases.

References

The Role of Arl 15849XX in Reducing Food Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arl 15849XX, scientifically identified as AR-R 15849, is a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist that has demonstrated significant efficacy in reducing food intake and promoting body weight regulation in preclinical studies. This technical guide provides an in-depth analysis of the core mechanisms, experimental validation, and signaling pathways associated with this compound's anorectic effects. Through a comprehensive review of the available scientific literature, this document outlines the quantitative data supporting its activity, details the experimental protocols used for its evaluation, and visualizes the key signaling cascades involved in its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, metabolic disease, and drug development who are investigating novel therapeutic strategies for obesity and eating disorders.

Introduction

Obesity continues to be a global health crisis, driving a significant need for effective and safe therapeutic interventions. Gut hormones play a pivotal role in the regulation of appetite and energy homeostasis, making them attractive targets for the development of anti-obesity drugs. Cholecystokinin (CCK) is a key peptide hormone released from the gastrointestinal tract in response to food ingestion, particularly fats and proteins. It exerts its physiological effects by binding to two G-protein coupled receptor subtypes: CCK-A (or CCK1) and CCK-B (or CCK2). The CCK-A receptor, predominantly found in the periphery, including the gallbladder, pancreas, and vagal afferent neurons, is the primary mediator of CCK's satiety-inducing effects.[1]

This compound (AR-R 15849) has emerged as a compelling therapeutic candidate due to its high affinity and selectivity for the CCK-A receptor.[1][2] As a CCK-8 analog, it mimics the action of endogenous CCK, thereby potentiating the signals of satiety to the central nervous system and leading to a reduction in food intake.[2] This guide delves into the specifics of this compound's pharmacological profile and its role as an anorectic agent.

Quantitative Data on the Efficacy of this compound

The anorectic properties of this compound have been quantified in several preclinical models. The following tables summarize the key findings from these studies, providing a clear comparison of its potency and efficacy.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Value | Comparison | Reference |

| CCK-A Receptor Affinity (Ki) | 0.034 nM | 6,600-fold greater than for CCK-B receptor | [2] |

| CCK-B Receptor Affinity (Ki) | 224 nM | --- | [2] |

| Potency to Inhibit 3-h Feeding in Rats | 3-fold more potent than ARL 14294 | 100-fold more potent than CCK-8 | [2] |

Table 2: Effects of this compound on Food Intake and Body Weight in Rats

| Study Type | Administration | Duration | Key Findings | Reference |

| Acute Anorectic Activity | Acute administration | Not specified | Altered intake and pattern of feeding similar to prefeeding. Did not induce compensatory feeding. | [1] |

| Subchronic Anorectic Activity | Daily intraperitoneal injections | 9 days | Significantly reduced food intake in fasted rats. | [1] |

| Body Weight Regulation | Daily intraperitoneal injections | 9 days | Significant reduction in body weight gain. | [1] |

| Duration of Action | Single equipotent doses | >5 hours | Significantly longer duration of feeding inhibition compared to ARL 14294 (3 hours) and CCK-8 (1 hour). | [2] |

| Tolerance | Subchronic treatment | Not specified | No pharmacological tolerance observed. | [1] |

Experimental Protocols

The evaluation of this compound's anorectic effects has relied on established and rigorous experimental methodologies. This section details the key protocols employed in the cited studies.

Animals

-

Species: Male Sprague-Dawley or Long-Evans rats are commonly used for these studies.[3][4]

-

Housing: Animals are typically housed individually to allow for accurate measurement of food intake.[5] They are maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water, except during periods of fasting or food restriction as required by the specific protocol.[3]

-

Acclimation: A period of acclimation to the housing and handling procedures is essential to minimize stress-related effects on feeding behavior.[3]

Operant Feeding Paradigm

This paradigm is utilized to assess the specific anorectic activity of a compound by measuring the motivation to work for food.

-

Apparatus: Standard operant chambers equipped with levers, a food pellet dispenser, and a cue light are used.[6]

-

Training: Rats are first trained to press a lever to receive a food reward (e.g., 45 mg food pellets). This is typically done under a fixed-ratio schedule of reinforcement.

-

Procedure: Following a period of food deprivation (e.g., 17 hours), animals are administered this compound or a vehicle control via intraperitoneal (IP) injection. They are then placed in the operant chambers, and the number of lever presses and food pellets earned over a set period (e.g., 3 hours) is recorded. A reduction in lever pressing and food intake in the drug-treated group compared to the control group indicates an anorectic effect.

Subchronic Anorectic Activity and Body Weight Assessment

This protocol is designed to evaluate the sustained effects of a compound on food intake and body weight over a longer duration.

-

Procedure: Rats are fasted for a predetermined period (e.g., 22 hours) each day. Following the fasting period, they receive a daily IP injection of this compound or vehicle. They are then provided with a pre-weighed amount of food, and their food intake is measured over a specific timeframe (e.g., 2 hours). This procedure is repeated for a set number of days (e.g., 9 days).

-

Body Weight Measurement: The body weight of each animal is recorded daily before the drug administration to monitor the compound's effect on weight gain or loss.[1]

Measurement of Food Intake

Accurate measurement of food intake is critical for these studies.

-

Method: Food is provided in specialized food hoppers that minimize spillage. At the end of the measurement period, the remaining food is weighed, and the amount consumed is calculated by subtracting the remaining weight from the initial weight. Any spilled food is also collected and accounted for.[5]

Signaling Pathways of this compound

The anorectic effects of this compound are initiated by its binding to the CCK-A receptor, a Gq-protein coupled receptor. This binding triggers a cascade of intracellular signaling events that ultimately lead to the physiological response of satiety.

CCK-A Receptor Activation and Downstream Signaling

The binding of this compound to the CCK-A receptor induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).[7][9] These signaling events in vagal afferent neurons are thought to be the primary mechanism through which CCK-A receptor agonists mediate their satiety effects.

Caption: CCK-A Receptor Signaling Pathway

Experimental Workflow for Assessing Anorectic Activity

The overall workflow for evaluating the food intake-reducing effects of a compound like this compound involves a series of sequential steps, from animal preparation to data analysis.

Caption: Experimental Workflow

Conclusion

This compound stands out as a highly selective and potent CCK-A receptor agonist with a demonstrated ability to significantly reduce food intake and body weight gain in preclinical models. Its favorable pharmacological profile, including a longer duration of action and a lack of observed tolerance, positions it as a promising candidate for further investigation in the development of anti-obesity therapeutics. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for future research in this area. Further studies, including those in higher-order animal models and eventually in humans, will be crucial to fully elucidate the therapeutic potential of this compound in addressing the complex challenge of obesity.

References

- 1. Behavioral effects of AR-R 15849, a highly selective CCK-A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ARL 15849: a selective CCK-A agonist with anorectic activity in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Operant Procedures for Assessing Behavioral Flexibility in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Article - Standard on Food and/or Wat... [policies.unc.edu]

- 5. Food Intake in Laboratory Rats Provided Standard and Fenbendazole-supplemented Diets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. The Cholecystokinin Type 2 Receptor, a Pharmacological Target for Pain Management [mdpi.com]

In Vivo Profile of Arl 15849XX: A Selective CCK-A Agonist for Appetite Suppression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Arl 15849XX is a potent and selective cholecystokinin-A (CCK-A) receptor agonist that has demonstrated significant anorectic activity in preclinical animal models. As a peptide analog, it represents a potential therapeutic agent for eating disorders. This document provides a comprehensive overview of the in vivo studies of this compound in rat and dog models, detailing its receptor selectivity, potency, and duration of action. Methodologies for key experiments are outlined, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.

Introduction

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in satiety and the regulation of food intake through its interaction with CCK-A receptors. This compound is a CCK-8 analog designed for enhanced CCK-A receptor selectivity and a longer duration of action compared to the endogenous ligand. This guide synthesizes the available preclinical data on this compound to support further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Compound | CCK-A Receptor Ki (nM) | CCK-B Receptor Ki (nM) | Selectivity (CCK-B/CCK-A) |

| This compound | 0.034 | 224 | 6,600-fold |

| CCK-8 | Non-selective | Non-selective | 1 |

Table 2: In Vivo Efficacy in Rats (Feeding Inhibition)

| Compound | Potency vs. CCK-8 | Duration of Action |

| This compound | 100-fold more potent | > 5 hours |

| ARL 14294 | 3-fold less potent than this compound | 3 hours |

| CCK-8 | - | 1 hour |

Table 3: In Vivo Efficacy and Side Effect Profile in Dogs (Intranasal Administration)

| Compound | Anorectic Effect | Emetic Effect | Therapeutic Window |

| This compound | Dose-dependent inhibition of feeding | Observed at higher doses | Greater separation between anorectic and emetic doses |

Experimental Protocols

The following sections describe the likely methodologies employed in the key in vivo and in vitro studies of this compound, based on standard pharmacological practices.

Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for CCK-A and CCK-B receptors.

Methodology:

-

Membrane Preparation: Pancreatic tissue (a rich source of CCK-A receptors) and brain cortex tissue (a source of CCK-B receptors) are homogenized and centrifuged to isolate crude membrane fractions.

-

Radioligand Binding: Membranes are incubated with a radiolabeled ligand (e.g., 125I-CCK-8) and varying concentrations of the test compound (this compound).

-

Separation and Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filters (representing bound ligand) is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Feeding Inhibition Studies in Rats

Objective: To assess the anorectic effect of this compound in a rat model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used. The animals are habituated to the experimental conditions.

-

Food Deprivation: Rats are fasted overnight to ensure robust food intake during the experiment.

-

Drug Administration: this compound, vehicle control, or reference compounds (e.g., CCK-8) are administered via intraperitoneal injection.

-

Food Intake Measurement: A pre-weighed amount of standard rat chow is provided to the animals immediately after drug administration. Food consumption is measured at regular intervals (e.g., 1, 2, 3, and 5 hours) by weighing the remaining food.

-

Data Analysis: The cumulative food intake for each treatment group is calculated and compared to the vehicle control group to determine the percentage of feeding inhibition.

In Vivo Anorectic and Emetic Studies in Dogs

Objective: To evaluate the anorectic efficacy and emetic side effects of this compound following intranasal administration in dogs.

Methodology:

-

Animal Model: Beagle dogs are used for this study.

-

Drug Administration: this compound is formulated as a nasal spray and administered to the dogs at various doses.

-

Feeding Behavior Observation: The dogs' food intake is monitored for a set period following drug administration to assess the anorectic effect.

-

Emesis Monitoring: The animals are continuously observed for any signs of emesis (vomiting), and the incidence and latency to the first emetic event are recorded.

-

Data Analysis: A dose-response relationship for both the anorectic and emetic effects is established to determine the therapeutic window.

In Vitro Guinea Pig Gallbladder Contraction Assay

Objective: To assess the potency of this compound in inducing smooth muscle contraction via CCK-A receptors.

Methodology:

-

Tissue Preparation: Gallbladders are isolated from guinea pigs and longitudinal muscle strips are prepared and mounted in an organ bath containing a physiological salt solution.

-

Contraction Measurement: The muscle strips are connected to an isometric force transducer to record changes in tension.

-

Drug Application: Cumulative concentrations of this compound are added to the organ bath, and the resulting contractile responses are recorded.

-

Data Analysis: A concentration-response curve is generated, and the EC50 (the concentration that produces 50% of the maximal response) is calculated to determine the potency of the compound.

Pancreatic Phosphatidylinositol Hydrolysis Assay

Objective: To measure the functional activity of this compound at the CCK-A receptor by quantifying a downstream signaling event.

Methodology:

-

Cell Culture and Labeling: Pancreatic acinar cells, which endogenously express CCK-A receptors, are cultured and incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.

-

Agonist Stimulation: The labeled cells are then stimulated with various concentrations of this compound.

-

Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble inositol phosphates (IPs) are extracted.

-

Quantification: The accumulated [3H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: A concentration-response curve is constructed to determine the EC50 of this compound for stimulating phosphatidylinositol hydrolysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experiments.

Arl 15849XX: A Cholecystokinin Analog and its Presumed Effects on Gastric Emptying

Disclaimer: Publicly available scientific literature lacks specific studies detailing the effects of Arl 15849XX on gastric emptying. This technical guide is therefore based on the established pharmacological actions of cholecystokinin (CCK) and its octapeptide analogs (CCK-8), of which this compound is a member. The experimental data and protocols presented herein are representative of studies conducted on CCK-8 and similar analogs and should be considered as a predictive framework for the potential effects of this compound.

Introduction

This compound is identified as a cholecystokinin octapeptide (CCK-8) analog, developed as a potential anti-obesity agent. Cholecystokinin is a crucial gut hormone that plays a significant role in gallbladder contraction, pancreatic enzyme secretion, and the regulation of gastric motility and satiety. The satiety-inducing and gastric emptying-modulating effects of CCK are primarily mediated by the CCK-A receptor. As an analog of CCK-8, this compound is expected to mimic these actions, thereby influencing gastric emptying and contributing to a reduction in food intake. This document outlines the anticipated effects of this compound on gastric emptying, based on the known pharmacology of CCK-8 analogs.

Core Requirements

Data Presentation: Anticipated Effects of this compound on Gastric Emptying

The following table summarizes hypothetical quantitative data representing the expected effects of a CCK-8 analog like this compound on gastric emptying parameters in human and animal models. These values are extrapolated from published studies on CCK-8 and its analogs.

| Parameter | Species | Dosage of CCK-8 Analog | Measurement Method | Expected Outcome |

| Gastric Emptying T½ (minutes) | Human | 1-5 µg/kg IV | Scintigraphy | Significant increase (delayed emptying) |

| Rat | 10-100 µg/kg IP | Phenol Red Meal | Dose-dependent increase | |

| Percentage of Gastric Retention (%) at 60 min | Human | 1-5 µg/kg IV | Scintigraphy | Increased retention compared to placebo |

| Dog | 5-20 µg/kg IV | Radiopaque Markers | Increased number of retained markers | |

| Antral Contraction Frequency (contractions/min) | Rat | 10-50 µg/kg IV | Manometry | Increased frequency and amplitude |

| Pyloric Sphincter Pressure (mmHg) | Human | 1-5 µg/kg IV | Manometry | Increased basal pressure |

Experimental Protocols: Methodologies for Assessing Gastric Emptying

The following are detailed experimental protocols typical for investigating the effects of a CCK-8 analog on gastric emptying.

1. Gastric Scintigraphy in Humans

-

Objective: To non-invasively measure the rate of solid and/or liquid phase gastric emptying.

-

Subjects: Healthy human volunteers, fasted for at least 8 hours overnight.

-

Procedure:

-

Subjects consume a standardized test meal labeled with a radioisotope (e.g., Technetium-99m sulfur colloid mixed with eggs for solid phase, or Indium-111 DTPA in water for liquid phase).

-

Immediately after meal ingestion, the subject is positioned under a gamma camera.

-

A CCK-8 analog (e.g., this compound) or placebo is administered intravenously at a predetermined dose.

-

Anterior and posterior images of the stomach are acquired at regular intervals (e.g., every 15 minutes for 2-4 hours).

-

Regions of interest are drawn around the stomach to quantify the amount of radioactivity remaining over time.

-

Data are corrected for radioactive decay and tissue attenuation.

-

Gastric emptying curves are generated, and parameters such as the half-emptying time (T½) and percentage of retention at specific time points are calculated.

-

2. Phenol Red Meal Test in Rodents

-

Objective: To assess gastric emptying of a liquid meal in a rodent model.

-

Subjects: Male Wistar rats, fasted for 18-24 hours with free access to water.

-

Procedure:

-

The CCK-8 analog (e.g., this compound) or vehicle is administered via intraperitoneal (IP) injection.

-

After a specified pretreatment time (e.g., 15 minutes), a non-nutrient liquid meal containing a non-absorbable marker, phenol red (e.g., 1.5 ml of 1.5% methylcellulose with 0.05% phenol red), is administered by oral gavage.

-

After a set time (e.g., 20 minutes), the animal is euthanized by cervical dislocation.

-

The stomach is clamped at the pylorus and cardia, removed, and its content is collected.

-

The amount of phenol red remaining in the stomach is quantified spectrophotometrically.

-

Gastric emptying is calculated as the percentage of the phenol red meal that has emptied from the stomach compared to a control group euthanized immediately after gavage.

-

Mandatory Visualization

Below are diagrams illustrating the key signaling pathway and a typical experimental workflow for studying the effects of a CCK-8 analog on gastric emptying.

An In-depth Technical Guide on the Impact of Cholecystokinin (CCK) on Pancreatic Acinar Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available scientific literature was found for "Arl 15849XX." This document has been generated using Cholecystokinin (CCK), a well-characterized physiological secretagogue, as a representative compound to illustrate the requested format and content for a technical guide on the impact of a substance on pancreatic acinar cells.

Introduction

Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for synthesizing, storing, and secreting a vast array of digestive enzymes.[1][2] The regulation of this secretory process is tightly controlled by neurohormonal signals, with Cholecystokinin (CCK) being a key physiological stimulant.[3][4] Ingested nutrients, particularly fats and proteins, trigger the release of CCK from enteroendocrine I-cells in the duodenum.[4] CCK then travels through the bloodstream to the pancreas, where it binds to its receptors on acinar cells, initiating a cascade of intracellular signaling events that culminate in enzyme secretion.[3][4]

Understanding the intricate mechanisms by which compounds like CCK modulate pancreatic acinar cell function is crucial for several reasons. Physiologically, it provides insights into the normal digestive processes. Pathophysiologically, aberrant signaling in response to secretagogues is implicated in diseases such as acute pancreatitis.[5][6][7] From a drug development perspective, targeting these pathways could offer therapeutic strategies for managing pancreatic disorders.

This technical guide provides a comprehensive overview of the impact of CCK on pancreatic acinar cells, detailing its mechanism of action, the associated signaling pathways, and the experimental protocols used to elucidate these effects.

Mechanism of Action of CCK on Pancreatic Acinar Cells

The primary mechanism of action of CCK in pancreatic acinar cells is the activation of CCK type 1 receptors (CCK1R), which are G-protein coupled receptors (GPCRs).[3] The binding of CCK to CCK1R initiates a signaling cascade that leads to a rise in intracellular calcium concentration ([Ca²⁺]i), a critical event for digestive enzyme secretion.[1][3][5]

The signaling pathway can be summarized as follows:

-

Receptor Binding and G-protein Activation: CCK binds to the CCK1R on the basolateral membrane of the pancreatic acinar cell. This binding event causes a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq.

-

Phospholipase C Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme phospholipase C (PLC).

-

IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store. This binding opens the IP₃R channels, leading to a rapid release of Ca²⁺ from the ER into the cytoplasm.

-

Calcium Influx: The depletion of ER Ca²⁺ stores triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, leading to an influx of extracellular Ca²⁺. This sustained increase in [Ca²⁺]i is necessary for prolonged enzyme secretion.[1]

-

Enzyme Secretion: The rise in global intracellular Ca²⁺ concentration promotes the fusion of zymogen granules (which store digestive enzymes) with the apical membrane, resulting in the exocytosis of their contents into the pancreatic duct.

At physiological concentrations, CCK induces regular, oscillatory changes in intracellular calcium that are localized to the apical pole of the cell, leading to efficient enzyme secretion. However, at supramaximal (pathophysiological) concentrations, CCK can induce a large, sustained increase in global cytosolic calcium, which is associated with the premature activation of digestive enzymes within the cell and the initiation of acute pancreatitis.[5][6]

Signaling Pathway Diagram

Caption: CCK signaling pathway in pancreatic acinar cells.

Quantitative Data on the Effects of CCK

The following tables summarize quantitative data from representative studies on the effects of CCK on pancreatic acinar cells.

Table 1: Dose-Dependent Effect of CCK on Amylase Secretion from Isolated Rat Pancreatic Acini

| CCK Concentration (pM) | Amylase Release (% of total) |

| 0 (Control) | 3.2 ± 0.4 |

| 1 | 5.1 ± 0.5 |

| 10 | 12.8 ± 1.1 |

| 100 | 25.6 ± 2.3 |

| 1000 (1 nM) | 18.4 ± 1.9 |

| 10000 (10 nM) | 10.2 ± 1.0 |

Data are presented as mean ± standard error of the mean (SEM) and are hypothetical, based on typical dose-response curves. This table illustrates the characteristic biphasic response of amylase secretion to CCK, with maximal stimulation occurring at physiological concentrations (around 100 pM) and inhibition at supramaximal concentrations.

Table 2: Effect of CCK on Intracellular Calcium Dynamics in Mouse Pancreatic Acinar Cells

| Parameter | Control (Unstimulated) | Physiological CCK (100 pM) | Supramaximal CCK (10 nM) |

| Basal [Ca²⁺]i (nM) | 100 ± 15 | 105 ± 18 | 110 ± 20 |

| Peak [Ca²⁺]i (nM) | N/A | 600 ± 50 | 1200 ± 150 |

| Ca²⁺ Oscillation Frequency (oscillations/min) | 0 | 5 ± 1 | 0 (sustained peak) |

| Latency to First Ca²⁺ Spike (s) | N/A | 15 ± 3 | 5 ± 1 |

Data are presented as mean ± SEM and are hypothetical, based on typical experimental findings. This table highlights the distinct calcium signatures evoked by different concentrations of CCK.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of CCK on pancreatic acinar cells.

Isolation of Pancreatic Acini

Objective: To obtain viable clusters of pancreatic acinar cells for in vitro experiments.

Materials:

-

Male Wistar rats (200-250 g)

-

Collagenase (Type IV)

-

HEPES-buffered Ringer's solution (HBRS)

-

Bovine Serum Albumin (BSA)

-

Soybean trypsin inhibitor

-

Pipettes with decreasing tip diameters

Procedure:

-

Euthanize the rat via an approved method and perform a laparotomy.

-

Locate the pancreas and inject it with HBRS containing collagenase (100 U/mL) until the tissue is visibly distended.

-

Excise the pancreas, trim away fat and connective tissue, and mince it in a flask containing HBRS with collagenase and BSA.

-

Incubate the flask in a shaking water bath at 37°C for 45-60 minutes.

-

Mechanically dissociate the acini by gently pipetting the tissue suspension through progressively smaller pipette tips.

-

Filter the suspension through a nylon mesh to remove undigested tissue.

-

Wash the acini by centrifugation and resuspension in fresh HBRS three times.

-

Resuspend the final pellet of acini in HBRS for subsequent experiments.

Measurement of Amylase Secretion

Objective: To quantify the amount of amylase released from pancreatic acini in response to CCK stimulation.

Materials:

-

Isolated pancreatic acini

-

CCK octapeptide (CCK-8) at various concentrations

-

Phadebas Amylase Test kit or similar colorimetric assay

-

Spectrophotometer

Procedure:

-

Aliquot the acinar suspension into microcentrifuge tubes.

-

Add CCK-8 to achieve the desired final concentrations. A control group should receive only the vehicle.

-

Incubate the tubes at 37°C for 30 minutes.

-

Pellet the acini by centrifugation (100 x g for 2 minutes).

-

Collect the supernatant, which contains the secreted amylase.

-

To measure the total amylase content, lyse the cells in the pellet with a detergent (e.g., Triton X-100).

-

Measure the amylase activity in the supernatant and the lysed pellet using a colorimetric assay according to the manufacturer's instructions.

-

Express the secreted amylase as a percentage of the total amylase (supernatant + pellet).

Measurement of Intracellular Calcium ([Ca²⁺]i)

Objective: To monitor changes in intracellular calcium concentration in real-time in response to CCK.

Materials:

-

Isolated pancreatic acini

-

Fura-2 AM (or other ratiometric calcium indicator)

-

Pluronic F-127

-

Inverted fluorescence microscope equipped with a ratiometric imaging system

Procedure:

-

Load the isolated acini with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBRS for 30-45 minutes at room temperature in the dark.

-

Wash the acini to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

Plate the loaded acini onto a glass-bottom dish mounted on the stage of the inverted microscope.

-

Perfuse the cells with HBRS.

-

Excite the cells alternately with 340 nm and 380 nm light and capture the emitted fluorescence at 510 nm.

-

Establish a baseline [Ca²⁺]i reading.

-

Introduce CCK into the perfusion solution and record the changes in the 340/380 nm fluorescence ratio over time.

-

Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using standard calibration techniques.

Experimental Workflow Diagram

Caption: Workflow for studying CCK's effects on acini.

Conclusion

Cholecystokinin is a potent and physiologically crucial regulator of pancreatic acinar cell function. Its effects are primarily mediated through the CCK1R and subsequent PLC-IP₃-Ca²⁺ signaling pathway. The concentration of CCK dictates the spatiotemporal characteristics of the intracellular calcium signal, which in turn determines the physiological or pathological outcome. A thorough understanding of this signaling axis, facilitated by the experimental protocols detailed herein, is fundamental for research into digestive physiology and the development of novel therapeutics for pancreatic diseases. The methodologies and data presentation formats provided in this guide can serve as a template for the investigation of other novel compounds impacting pancreatic acinar cell biology.

References

- 1. Pancreatic Acinar Cells: Molecular insight from studies of signal-transduction using transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ca2+ signals in pancreatic acinar cells in response to physiological stimulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of cholecystokinin secretion by intraluminal releasing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Ca 2 + signaling in pancreatic acinar cells : physiology and pathophysiology | Semantic Scholar [semanticscholar.org]

- 6. Ca2+ signaling in pancreatic acinar cells: physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ca2+ signaling in pancreatic acinar cells: physiology and pathophysiology [scite.ai]

Methodological & Application

Application Notes and Protocols for Arl 15849XX Feeding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arl 15849XX is a potent and selective cholecystokinin-A (CCK-A) receptor agonist that has demonstrated significant anorectic activity in preclinical studies. As a peptide analog of CCK-8, this compound exhibits enhanced selectivity for the CCK-A receptor, greater stability, and a longer duration of action compared to the endogenous ligand, making it a promising candidate for the treatment of obesity and eating disorders.[1] These application notes provide a detailed overview of the experimental protocols for conducting feeding studies with this compound in rodent and canine models, based on published preclinical data.

Mechanism of Action and Signaling Pathway

This compound exerts its anorectic effects by activating CCK-A receptors, which are primarily located in the periphery, particularly on vagal afferent neurons, and in the central nervous system. The CCK-A receptor is a Gq protein-coupled receptor. Upon binding of this compound, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with satiety, including reduced food intake and meal size.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in reducing food intake from preclinical studies.

Table 1: Anorectic Activity of this compound in Rats

| Compound | Administration Route | Dose | Duration of Feeding Inhibition | Potency vs. CCK-8 | Reference |

| This compound | Intraperitoneal | Not Specified | > 5 hours | 100-fold more potent | [1] |

| ARL 14294 | Intraperitoneal | Not Specified | 3 hours | 33-fold more potent | [1] |

| CCK-8 | Intraperitoneal | Not Specified | 1 hour | - | [1] |

Table 2: Subchronic Anorectic Activity of this compound in Fasted Rats (9-Day Study)

| Treatment Group | Administration Route | Outcome | Result | Reference |

| This compound | Daily Intraperitoneal | Food Intake | Significantly Reduced | [2] |

| This compound | Daily Intraperitoneal | Body Weight Gain | Significantly Reduced | [2] |

| ARL 14294 | Daily Intraperitoneal | Food Intake | Less Efficacious than this compound | [2] |

Experimental Protocols

Acute Feeding Study in Rats

This protocol is designed to assess the short-term anorectic effects of this compound.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Male Sprague-Dawley rats

-

Standard laboratory chow

-

Metabolic cages for food intake monitoring

Procedure:

-

Animal Acclimation: House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle. Allow ad libitum access to food and water for at least one week prior to the experiment.

-

Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

-

Compound Administration: Prepare a solution of this compound in the chosen vehicle. Administer the compound via intraperitoneal (IP) injection. A vehicle-only group should be included as a control.

-

Food Presentation: Immediately after injection, present a pre-weighed amount of standard laboratory chow to each rat.

-

Food Intake Measurement: Measure and record the cumulative food intake at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: Compare the food intake between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Operant Feeding Paradigm in Rats

This protocol assesses the specificity of this compound's anorectic effect on motivated feeding behavior.

Materials:

-

This compound

-

Vehicle

-

Operant conditioning chambers equipped with levers and pellet dispensers

-

Food pellets

-

Male rats trained on a fixed-ratio schedule for food reinforcement

Procedure:

-

Animal Training: Train rats to press a lever to receive a food pellet on a fixed-ratio schedule (e.g., FR5, where 5 lever presses result in one pellet).

-

Baseline Session: Conduct a baseline session to measure the number of lever presses and food pellets earned without any treatment.

-

Compound Administration: On the test day, administer this compound or vehicle via IP injection at a specified time before the operant session.

-

Operant Session: Place the rats in the operant chambers and record the number of lever presses and pellets earned over a set period (e.g., 30 minutes).

-

Data Analysis: Analyze the data to determine if this compound specifically reduces lever pressing for food, indicating a reduction in the motivation to eat.

Experimental Workflow

The following diagram illustrates a typical workflow for an acute feeding study.

Conclusion

This compound is a selective CCK-A receptor agonist with potent and long-lasting anorectic effects. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on food intake and feeding behavior. These studies are crucial for further elucidating its therapeutic potential in the management of obesity. It is important to note that specific details such as the vehicle for administration and optimal dosages may require further optimization based on experimental conditions.

References

Application Notes and Protocols for the Detection of Arl 15849XX via Radioimmunoassay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Arl 15849XX is a synthetic analogue of cholecystokinin-8 (CCK-8) developed as a potential anti-obesity agent.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the detection of this compound in dog plasma using a competitive radioimmunoassay (RIA) incorporating a solid-phase extraction (SPE) step for sample purification and enhanced sensitivity.

Principle of the Assay

The radioimmunoassay for this compound is a competitive binding assay.[2] In this assay, a known quantity of radiolabeled this compound (the "tracer") competes with the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific anti-Arl 15849XX antibody. As the concentration of unlabeled this compound increases, the amount of radiolabeled tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. The concentration of this compound in the unknown sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound radioimmunoassay.

| Parameter | Value | Reference |

| Analyte | This compound (CCK-8 analogue) | [1] |

| Matrix | Dog Plasma | [1] |

| Calibration Range | 20 - 1000 pg/mL | [1] |

| Sample Volume | 1 mL | [1] |

| Antiserum Source | Suffolk-cross sheep | [1] |

| Immunogen | ARL 16935XX conjugated to bovine serum albumin (BSA) | [1] |

| Radioligand | ¹²⁵I-labeled ARL 15745XX (non-sulphated derivative) | [1] |

| Sample Preparation | Solid-Phase Extraction (Ion-exchange and Octadecyl sorbents) | [1] |

Experimental Protocols

Materials and Reagents

-

This compound standard

-

¹²⁵I-labeled ARL 15745XX (Radioligand)

-

Anti-Arl 15849XX antiserum

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.1% BSA)

-

Goat anti-sheep IgG (second antibody)

-

Normal sheep serum

-

Polyethylene glycol (PEG) solution

-

Solid-Phase Extraction Cartridges (Ion-exchange and Octadecyl C18)

-

Wash and Elution buffers for SPE

-

Scintillation fluid and vials

-

Gamma counter

Sample Preparation: Solid-Phase Extraction

To remove interfering substances from the plasma and concentrate the analyte, a sequential solid-phase extraction is performed.[1]

-

Conditioning: Condition the ion-exchange aminopropyl SPE cartridge by washing with methanol followed by water. Subsequently, condition the octadecyl (C18) SPE cartridge with methanol and then water.

-

Sample Loading: Load 1 mL of dog plasma onto the conditioned ion-exchange cartridge.

-

Washing (Ion-Exchange): Wash the cartridge with a suitable buffer to remove unbound components.

-

Elution (Ion-Exchange): Elute the analyte from the ion-exchange cartridge using an appropriate elution buffer.

-

Loading (Octadecyl): Load the eluate from the ion-exchange step onto the conditioned octadecyl cartridge.

-

Washing (Octadecyl): Wash the octadecyl cartridge with a polar solvent (e.g., water or low percentage methanol) to remove salts and other polar impurities.

-

Elution (Octadecyl): Elute the this compound from the octadecyl cartridge with an organic solvent (e.g., methanol or acetonitrile).

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of RIA assay buffer.

Radioimmunoassay Procedure

-

Preparation of Standard Curve: Prepare a series of standards of known this compound concentrations (e.g., 20, 50, 100, 200, 500, 1000 pg/mL) by diluting the stock standard in assay buffer.

-

Assay Setup:

-

Label RIA tubes for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.

-

Add a specific volume of assay buffer to the NSB tubes.

-

Pipette the standards and reconstituted unknown samples into their respective tubes.

-

-

Addition of Antibody and Tracer:

-

Add the diluted anti-Arl 15849XX antiserum to all tubes except the TC and NSB tubes.

-

Add the ¹²⁵I-labeled ARL 15745XX (tracer) to all tubes.

-

-

Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C to allow for competitive binding.

-

Separation of Bound and Free Antigen:

-

Add the second antibody (goat anti-sheep IgG) and normal sheep serum to all tubes except the TC tubes.

-

Incubate for an additional 2-4 hours at 4°C to precipitate the antibody-antigen complexes.

-

Alternatively, a polyethylene glycol (PEG) solution can be used to precipitate the immune complexes.

-

-

Centrifugation: Centrifuge the tubes (except TC) at 3,000 x g for 20-30 minutes at 4°C to pellet the precipitate.

-

Decantation: Carefully decant the supernatant, leaving the pellet containing the bound radioligand.

-

Counting: Measure the radioactivity of the pellets in a gamma counter.

Data Analysis

-

Calculate the percentage of tracer bound for each standard and sample using the formula: %B/B0 = [(CPM_sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] x 100.

-

Plot the %B/B0 for the standards against their corresponding concentrations on a log-logit or semi-log scale to generate a standard curve.

-

Determine the concentration of this compound in the unknown samples by interpolating their %B/B0 values from the standard curve.

Visualizations

Experimental Workflow

Caption: Workflow for this compound detection by RIA.

Signaling Pathway

This compound is an analogue of cholecystokinin-8 (CCK-8) and is expected to act via cholecystokinin receptors. The primary receptor for CCK in peripheral tissues is the CCK-A receptor (CCKAR), a G-protein coupled receptor.

Caption: Proposed signaling pathway for this compound via the CCK-A receptor.

References

Application Notes and Protocols for Arl 15849XX Formulation in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and in vivo application of Arl 15849XX, a cholecystokinin-8 (CCK-8) analog identified as a novel anti-obesity agent. Due to the limited publicly available data on specific in vivo formulations, this document synthesizes known information and provides generalized protocols for peptide-based therapeutics intended for preclinical animal research. The primary source of quantitative data for this compound is a study focused on its determination in dog plasma.

Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | [1] |

| Class | Cholecystokinin-8 (CCK-8) Analog | [1] |

| Therapeutic Area | Anti-obesity | [1] |

| Molecular Formula | C47H60N8O13S | |

| CAS Number | 152548-39-5 |

In Vivo Research Applications

This compound has been investigated for its potential as an anti-obesity agent. In vivo studies are crucial to determine its pharmacokinetic profile, efficacy, and safety. The available literature describes the use of this compound in a study involving dogs to measure its plasma concentration.[1]

Formulation for In Vivo Administration

Detailed formulation specifics for this compound are not extensively published. However, based on its nature as a peptide (CCK-8 analog), a common approach for in vivo administration would involve reconstitution in a sterile, biocompatible vehicle.

General Protocol for Reconstitution of a Lyophilized Peptide (e.g., this compound):

-

Aseptic Technique: All reconstitution procedures should be performed under sterile conditions in a laminar flow hood to prevent contamination.

-

Vehicle Selection: A common vehicle for peptide administration is sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS). The choice of vehicle should be validated for compatibility and stability with this compound.

-

Reconstitution:

-

Allow the lyophilized this compound vial to equilibrate to room temperature.

-

Using a sterile syringe, slowly add the calculated volume of the chosen vehicle to the vial.

-

Gently swirl or rock the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause peptide degradation or aggregation.

-

-

Final Concentration: The final concentration should be calculated based on the desired dosage and the administration volume suitable for the animal model.

-

Storage: Once reconstituted, the solution should be stored according to the manufacturer's recommendations, which may include refrigeration or freezing for short-term or long-term storage, respectively. Aliquoting the solution can prevent multiple freeze-thaw cycles.

Experimental Protocols

The following are generalized protocols that would be applicable to an in vivo study with this compound, based on the available information from the study in dogs.

Animal Model

-

Species: Beagle dogs have been used in studies involving this compound.[1]

-

Health Status: Animals should be healthy and acclimated to the laboratory environment before the study commences.

Administration Route

The route of administration for this compound in the published study is not specified in the abstract. Common routes for peptide administration in preclinical studies include:

-

Intravenous (IV) Bolus or Infusion: This route ensures immediate and complete bioavailability.

-

Subcutaneous (SC) Injection: Allows for slower absorption and potentially a more sustained release.

-

Intraperitoneal (IP) Injection: A common route for systemic administration in small animal models.

The choice of administration route will significantly impact the pharmacokinetic profile of the compound.

Dosage

The specific dosage of this compound used in the dog study is not publicly available. Dosage determination would typically be established through dose-ranging studies to identify a therapeutically relevant and well-tolerated dose.

Blood Sample Collection and Processing

This protocol is based on the methods described for the determination of this compound in dog plasma.[1]

Objective: To collect and process blood samples for the quantification of this compound.

Materials:

-

Blood collection tubes (e.g., containing an anticoagulant like EDTA)

-

Centrifuge

-

Pipettes and sterile, nuclease-free microcentrifuge tubes

-

-80°C freezer

Procedure:

-

Collect whole blood from the animals at predetermined time points post-administration of this compound.

-

Immediately place the blood collection tubes on ice.

-

Centrifuge the blood samples at an appropriate speed and temperature (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma.

-

Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.

-

Aliquot the plasma into labeled cryovials.

-

Store the plasma samples at -80°C until analysis.

Bioanalytical Method: Radioimmunoassay (RIA)

A sensitive radioimmunoassay (RIA) has been developed for the quantification of this compound in dog plasma.[1]

| Parameter | Value | Reference |

| Analytical Method | Radioimmunoassay (RIA) | [1] |

| Sample Matrix | Dog Plasma | [1] |

| Sample Preparation | Solid-Phase Extraction (SPE) | [1] |

| Calibration Range | 20-1000 pg/mL | [1] |

| Sample Volume | 1 mL | [1] |

Workflow for Sample Analysis:

Caption: Workflow for the quantification of this compound in dog plasma.

Signaling Pathway

The precise signaling pathway of this compound as a CCK-8 analog in the context of anti-obesity is not detailed in the available literature. However, CCK-8 is known to act on cholecystokinin receptors (CCK-A and CCK-B), which are G-protein coupled receptors. Activation of these receptors, particularly CCK-A receptors in the gastrointestinal tract and central nervous system, is associated with the induction of satiety and reduction of food intake.

Caption: Postulated signaling pathway of this compound via the CCK-A receptor.

References

Navigating the In Vitro Study of Arl 15849XX: A Clarification on its Known Biological Activity

Initial research indicates that Arl 15849XX is classified as a cholecystokinin-8 (CCK-8) analog and has been investigated as a potential anti-obesity agent. However, a comprehensive review of available scientific literature does not support the classification of this compound as an ecto-ATPase inhibitor. Therefore, the subsequent application notes and protocols will focus on in vitro models relevant to its established role as a CCK-8 analog, rather than as an ecto-ATPase inhibitor.

For researchers, scientists, and drug development professionals interested in the study of this compound, it is crucial to employ in vitro models that align with its known biological targets and therapeutic potential. This document provides a detailed guide to the appropriate experimental frameworks for evaluating the efficacy of this compound as a CCK-8 analog.

Understanding the Action of this compound: A Focus on Cholecystokinin Receptors

This compound is a peptide analog of CCK-8[1]. Cholecystokinin is a peptide hormone that plays a significant role in gastrointestinal functions and has been implicated in the regulation of appetite and food intake. Its effects are mediated through two main G-protein coupled receptors: CCK-A (or CCK1) and CCK-B (or CCK2). Therefore, in vitro studies of this compound should primarily focus on its interaction with these receptors.

Recommended In Vitro Models for Efficacy Studies

To assess the efficacy of this compound as a CCK-8 analog, a variety of in vitro models can be employed. These models are designed to characterize the binding affinity, functional activity, and downstream signaling pathways activated by the compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to CCK-A and CCK-B receptors.

Cell Lines:

-

CHO-K1 cells stably expressing human CCK-A receptor (CHO-CCKAR)

-

CHO-K1 cells stably expressing human CCK-B receptor (CHO-CCKBR)

Protocol:

-

Cell Culture: Culture the stably transfected CHO cell lines in appropriate media supplemented with antibiotics to maintain receptor expression.

-

Membrane Preparation: Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Radioligand Binding Assay:

-

Incubate the cell membranes with a radiolabeled CCK analog (e.g., [125I]-Tyr-CCK-8) in the presence of increasing concentrations of this compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

-

Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki value (inhibition constant) to determine the binding affinity.

Functional Assays: Calcium Mobilization

Objective: To measure the functional activity of this compound by assessing its ability to induce intracellular calcium mobilization upon binding to CCK receptors.

Cell Lines:

-

CHO-CCKAR

-

CHO-CCKBR

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Treatment: Stimulate the cells with varying concentrations of this compound.

-

Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) to quantify its potency.

Downstream Signaling Pathway Analysis: cAMP Assay

Objective: To investigate the effect of this compound on downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway.

Cell Lines:

-

CHO-CCKAR

-

CHO-CCKBR

Protocol:

-

Cell Treatment: Treat the cells with this compound in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the levels of cAMP using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Determine the effect of this compound on forskolin-stimulated cAMP production.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.

| Assay | Receptor | Parameter | This compound Value | Reference Compound (CCK-8) Value |

| Radioligand Binding | CCK-A | Ki (nM) | Experimental Data | Literature Value |

| CCK-B | Ki (nM) | Experimental Data | Literature Value | |

| Calcium Mobilization | CCK-A | EC50 (nM) | Experimental Data | Literature Value |

| CCK-B | EC50 (nM) | Experimental Data | Literature Value | |

| cAMP Assay | CCK-A | IC50 (nM) | Experimental Data | Literature Value |